
9H-Purin-6-amine, 9-((4-aminophenyl)methyl)-2-chloro-N,N-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is a synthetic compound that belongs to the purine class of organic molecules This compound is characterized by the presence of an aminobenzyl group attached to the purine ring, along with a chlorine atom and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Aminobenzyl Group: The aminobenzyl group can be introduced through a nucleophilic substitution reaction using 4-aminobenzyl chloride.
Chlorination and Methylation: The chlorine atom and methyl groups are introduced through chlorination and methylation reactions, respectively, using appropriate reagents such as thionyl chloride and methyl iodide.
Industrial Production Methods
Industrial production of 9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The aminobenzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The aminobenzyl group can interact with enzymes and receptors, modulating their activity. The chlorine atom and methyl groups can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine
- 9-(4-Methylbenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine
- 9-(4-Hydroxybenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine
Uniqueness
9-(4-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of the aminobenzyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
115204-62-1 |
|---|---|
分子式 |
C14H15ClN6 |
分子量 |
302.76 g/mol |
IUPAC名 |
9-[(4-aminophenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H15ClN6/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-3-5-10(16)6-4-9/h3-6,8H,7,16H2,1-2H3 |
InChIキー |
YMZDRVLWLRZEMP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)


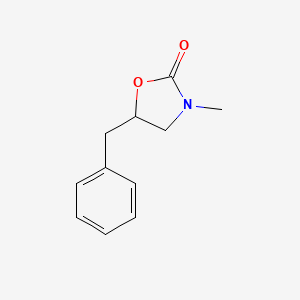

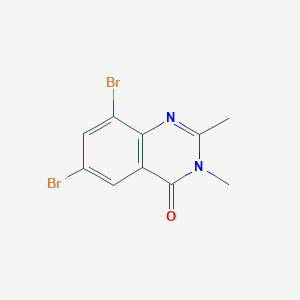
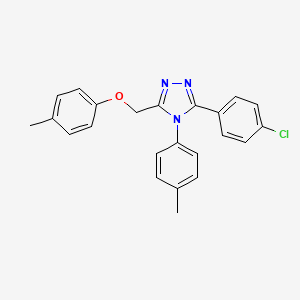
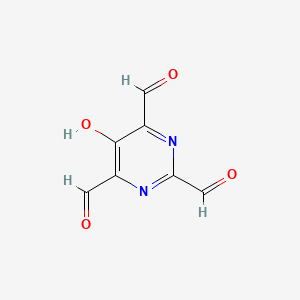
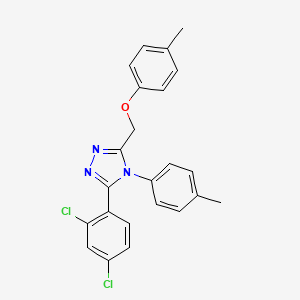
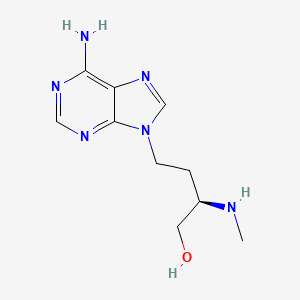
![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)
